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Compound of Interest

Compound Name: FF-10501

Cat. No.: B1191757 Get Quote

An In-depth Analysis of a Novel IMPDH Inhibitor in Oncology

FF-10501 is an orally bioavailable, competitive inhibitor of inosine 5'-monophosphate

dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine

nucleotides.[1][2] By targeting this critical pathway, FF-10501 disrupts DNA and RNA synthesis,

leading to anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide

provides a comprehensive overview of the pharmacodynamics of FF-10501, summarizing key

preclinical and clinical findings to inform researchers, scientists, and drug development

professionals.

Core Mechanism of Action
FF-10501 functions by competitively inhibiting IMPDH, which catalyzes the conversion of

inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This enzymatic step is

crucial for the de novo synthesis of guanosine triphosphate (GTP).[2] Cancer cells, particularly

those that are rapidly dividing, are highly dependent on this pathway for a sufficient supply of

guanine nucleotides for DNA and RNA replication.[2] Inhibition of IMPDH by FF-10501 leads to

a depletion of the intracellular GTP pool, which in turn disrupts essential cellular processes and

induces cell death.[2] The active form of FF-10501 is its ribosylmonophosphate metabolite, FF-
10501RMP, which is formed intracellularly via adenine phosphoribosyltransferase.[1]
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Preclinical studies have demonstrated the potent anti-leukemic effects of FF-10501 in various

hematological malignancy cell lines.

Quantitative Analysis of In Vitro Activity
While a comprehensive public database of IC50 values across a wide range of cancer cell lines

is not readily available, published research provides key effective concentrations in acute

myeloid leukemia (AML) models.

Cell Line/Sample
Type

Effective
Concentration

Observed Effect Citation

AML Cell Lines ~30 µM Induction of apoptosis [3][4]

Primary AML Samples ≥300 µM
Reduction of

proliferation
[3][4]

MOLM-13, OCI-AML3,

MOLT-3
40 µM Induction of cell death [3]

In Vivo Efficacy
Preclinical evaluation in animal models has substantiated the anti-tumor potential of FF-10501.

In a mouse model of MLL-AF9-driven AML, treatment with FF-10501 demonstrated a significant

survival benefit.[5] Further in vivo studies have shown that the therapeutic effect of IMPDH

inhibition may be enhanced by an intact immune system, suggesting a potential interplay

between the direct anti-leukemic effects and host immune responses.[6] One study indicated

that treatment after tumors had reached a volume of 0.2 cm³ resulted in tumor growth arrest.

Clinical Pharmacology
A Phase 1/2a clinical trial of FF-10501-01 in patients with relapsed/refractory AML or

myelodysplastic syndromes (MDS) has been conducted. The study explored oral doses

ranging from 50 to 500 mg/m² administered twice daily (BID).[7][8]
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The primary mechanism of FF-10501 is the depletion of intracellular GTP. This has several

downstream consequences for cancer cells.
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Mechanism of FF-10501 via IMPDH inhibition in the de novo purine synthesis pathway.

Downstream Cellular Effects of GTP Depletion
The reduction in GTP levels triggers a cascade of events within the cancer cell, ultimately

leading to cell cycle arrest and apoptosis. Furthermore, recent studies have indicated that

IMPDH inhibition can lead to the overactivation of the Toll-like receptor (TLR)-TRAF6-NF-κB
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signaling pathway and upregulation of the adhesion molecule VCAM1, contributing to the anti-

leukemic effects.[9][10]

FF-10501

IMPDH Inhibition

GTP Depletion

Disrupted DNA/RNA
Synthesis Cell Cycle Arrest TLR-VCAM1 Pathway

Activation

Apoptosis

Seed Cells Treat with FF-10501 Add MTT Reagent Solubilize Formazan Read Absorbance Calculate IC50

Cell Lysis & Extraction Sample Preparation HPLC Separation UV Detection Quantification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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